molecular formula C8H9BrO2 B2591267 (3-Bromo-1,2-phenylene)dimethanol CAS No. 859782-34-6

(3-Bromo-1,2-phenylene)dimethanol

Cat. No. B2591267
CAS RN: 859782-34-6
M. Wt: 217.062
InChI Key: PVFHKOWTRSYSKO-UHFFFAOYSA-N
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Description

“(3-Bromo-1,2-phenylene)dimethanol” is a chemical compound with the CAS Number: 859782-34-6. It has a molecular weight of 217.06 and its IUPAC name is (3-bromo-1,2-phenylene)dimethanol . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-1,2-phenylene)dimethanol” is represented by the linear formula C8H9BrO2 . The InChI code for this compound is 1S/C8H9BrO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2 .


Physical And Chemical Properties Analysis

“(3-Bromo-1,2-phenylene)dimethanol” is a white to yellow solid . It has a molecular weight of 217.06 .

Scientific Research Applications

Analytical Chemistry

This compound can serve as a standard or reagent in analytical chemistry, particularly in methods involving bromine quantification or the detection of phenolic compounds.

Each of these applications leverages the unique chemical structure of (3-Bromo-1,2-phenylene)dimethanol , exploiting the reactivity of the bromine atom or the stability of the phenylene group to create materials and molecules with desirable properties. The compound’s versatility makes it a valuable asset in various fields of scientific research .

properties

IUPAC Name

[3-bromo-2-(hydroxymethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFHKOWTRSYSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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